Akt/SKG Substrate Peptide
Overview
Description
Akt/SKG substrate peptide plays a crucial role in various cellular processes such as cell survival, growth, differentiation, and metabolism through the activation of the AKT kinase. AKT kinase, identified for its proto-oncogenic properties, regulates these processes by phosphorylating specific substrate peptides that contain a consensus sequence suitable for its action (Obata et al., 2000).
Synthesis Analysis
The synthesis of Akt/SKG substrate peptides involves understanding the optimal substrate motifs for AKT/PKB (Protein Kinase B). Peptide library screening has identified that the optimal peptide substrate for AKT contains a specific sequence motif (Arg-Xaa-Arg-Xaa-Xaa-Ser/Thr-Hyd), where Xaa is any amino acid, and Hyd is a bulky hydrophobic residue. This motif is crucial for the efficient phosphorylation by PKB/Akt, demonstrating the precise requirements for substrate recognition and synthesis (Alessi et al., 1996).
Molecular Structure Analysis
The molecular structure of Akt/SKG substrate peptides is characterized by the presence of specific amino acid motifs that facilitate efficient phosphorylation by AKT. The optimal peptide substrate contains a sequence that is not only specific but also shows variations from substrates for related kinases, highlighting the unique structure-activity relationship essential for AKT specificity (Tal‐Gan et al., 2010).
Chemical Reactions and Properties
The reactivity of Akt/SKG substrate peptides involves the phosphorylation reaction where the serine/threonine residue within the substrate motif is phosphorylated. This process is critical for the activation of AKT and the subsequent regulation of cellular functions. The specific amino acid sequence and the presence of arginine residues in the substrate play a pivotal role in determining the efficiency of this phosphorylation process (Kang et al., 1999).
Physical Properties Analysis
The physical properties of Akt/SKG substrate peptides, such as solubility and stability, are influenced by the amino acid composition and the peptide's secondary and tertiary structures. The optimal peptide substrates for AKT identified through library screening have specific physical properties that facilitate their interaction with AKT, affecting their biological activity and function (Freeman et al., 2011).
Chemical Properties Analysis
The chemical properties of Akt/SKG substrate peptides, including their reactivity and interaction with AKT kinase, are defined by the sequence motifs and the presence of phosphorylation sites. These properties are critical for the substrate's role in signal transduction pathways, where the phosphorylation state of the substrate modulates its activity and the downstream effects on cellular processes (Kovacina et al., 2003).
Scientific Research Applications
Prostate Cancer Treatment : A study by Litman et al. (2007) found that a novel peptide substrate mimetic inhibitor of PKB/Akt selectively kills prostate cancer cells and boosts the efficacy of chemotherapy agents in causing cell death (Litman et al., 2007).
Anticancer Drug Development : Research by Qian et al. (2017) suggests that targeting the peptide substrate-binding site of protein kinase B (PKB/Akt) with substrate-mimetic inhibitors could lead to better selectivity and more effective anticancer drugs (Qian et al., 2017).
Regulation of AKT Enzyme Activity : Zhang et al. (2006) highlighted that ATP is crucial for the catalysis of AKT enzymes and may play a role in regulating AKT enzyme activity in cells (Zhang et al., 2006).
Cellular Roles : Manning and Cantley (2007) demonstrated that Akt substrates are involved in diverse cellular functions such as cell survival, growth, proliferation, angiogenesis, metabolism, and migration (Manning & Cantley, 2007).
Mediator of Insulin Signaling : A study by Lawlor and Alessi (2001) indicated that PKB/Akt plays a pivotal role in cancer progression by stimulating cell proliferation and inhibiting apoptosis and is likely a key mediator of insulin signaling (Lawlor & Alessi, 2001).
Optimal Peptide Substrate for AKT : Obata et al. (2000) found that the optimal peptide substrate for AKT is Arg-Lys-Arg-Xaa-Arg-Thr-Tyr-Ser*-Phe-Gly, which helps in predicting likely AKT substrates from primary sequences (Obata et al., 2000).
Determining Akt Activity : Babu et al. (2005) developed a reliable and simple method using the RPRAATF peptide substrate to determine and characterize Akt activity in various cytokine-stimulated environments (Babu et al., 2005).
Telomerase Activity : Kang et al. (1999) showed that Akt kinase enhances human telomerase activity through phosphorylation of the hTERT subunit (Kang et al., 1999).
Rac1 Signal Transduction Pathway : Kwon et al. (2000) found that Akt kinase phosphorylates serine 71 of Rac1 and modulates the Rac1 signal transduction pathway (Kwon et al., 2000).
Disease Implications : Hers et al. (2011) discussed that dysregulation of Akt leads to diseases like cancer, diabetes, cardiovascular, and neurological diseases, and small molecular Akt inhibitors are being developed for clinical trials (Hers et al., 2011).
Biochemical Analysis
Biochemical Properties
The Akt/SKG Substrate Peptide plays a crucial role in biochemical reactions, particularly in protein phosphorylation . It interacts with the Akt/PKB kinase, a key enzyme in various cellular processes . The nature of this interaction involves the phosphorylation of the this compound by the Akt/PKB kinase .
Cellular Effects
The this compound influences cell function by participating in cell signaling pathways. It is involved in the Akt signaling pathway, which can promote cell growth, block apoptosis, and mediate insulin response . The this compound, through its interaction with the Akt/PKB kinase, can impact gene expression and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level through binding interactions with the Akt/PKB kinase . This interaction leads to the phosphorylation of the this compound, which can activate the kinase and lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound can change over timeIt is known that the peptide is shipped at 4°C and should be stored at -20°C to avoid freeze/thaw cycles .
Metabolic Pathways
The this compound is involved in the Akt signaling pathway . It interacts with the Akt/PKB kinase, but there is no available information on any effects on metabolic flux or metabolite levels.
properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N13O9/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOREQHVEARXEP-WDKSWFFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N13O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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